molecular formula C14H20N2O3S B2836359 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 941955-31-3

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2836359
CAS No.: 941955-31-3
M. Wt: 296.39
InChI Key: FKQBPOGSMQTYQN-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic heterocyclic compound featuring a tetrahydroquinolinone core substituted with an isobutyl group at the N1 position and a methanesulfonamide moiety at the C6 position. The tetrahydroquinolinone scaffold is known for its pharmacological versatility, particularly in anti-inflammatory and anticancer contexts . The methanesulfonamide group is a critical pharmacophore, often associated with enzyme inhibition (e.g., cyclooxygenase-2 (COX-2)) and enhanced bioavailability due to its polar yet lipophilic nature. The isobutyl substituent may contribute to improved membrane permeability and target selectivity by modulating steric and electronic interactions .

Properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-10(2)9-16-13-6-5-12(15-20(3,18)19)8-11(13)4-7-14(16)17/h5-6,8,10,15H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQBPOGSMQTYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, which includes a tetrahydroquinoline moiety and a sulfonamide group, suggests potential biological activities that merit detailed exploration. This article synthesizes current research findings, including biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its molecular formula C13H18N2O3SC_{13}H_{18}N_{2}O_{3}S and a molecular weight of approximately 298.36 g/mol. The structural features contribute significantly to its biological activity.

Property Value
Molecular FormulaC₁₃H₁₈N₂O₃S
Molecular Weight298.36 g/mol
CAS Number941991-60-2

Biological Activity

Research indicates that sulfonamide derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains, suggesting utility in treating infections.
  • Antitumor Properties : Preliminary studies indicate potential anticancer effects, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several sulfonamide derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity : In vitro assays using cancer cell lines revealed that the compound induced apoptosis in human glioma cells. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could modulate signaling pathways related to inflammation and apoptosis.

Research Findings

Recent studies have highlighted the following findings regarding the compound's biological activity:

Study Focus Findings
Antimicrobial TestingEffective against Gram-positive and Gram-negative bacteria.
Antitumor StudiesInduces apoptosis in glioma cells through caspase activation .
Mechanistic InsightsInhibits specific kinases involved in cell signaling pathways .

Scientific Research Applications

Structural Characteristics

The compound features a tetrahydroquinoline moiety and a sulfonamide group , which are known for their roles in biological activity. Its molecular formula is C21H26N2O3SC_{21}H_{26}N_{2}O_{3}S, with a molecular weight of approximately 386.5 g/mol. The unique structural components contribute to its pharmacological properties.

Antibacterial Properties

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exhibits notable antibacterial activity. The mechanism involves the inhibition of bacterial folic acid synthesis, critical for DNA replication and cell division. Research indicates that derivatives of this compound demonstrate effectiveness against various bacterial strains.

Anticancer Effects

The compound has also shown potential as an anticancer agent. Studies indicate that it can modulate signaling pathways involved in cell proliferation and apoptosis. For instance:

  • In vitro studies have demonstrated that this compound can reduce the viability of cancer cell lines significantly.
  • Mechanistic insights suggest that it may interact with specific molecular targets related to tumor growth inhibition.

Scientific Research Applications

The applications of this compound are diverse:

Medicinal Chemistry

This compound serves as a building block for developing new pharmaceuticals, particularly those targeting infectious diseases and cancer.

Material Science

In materials science, it is utilized in synthesizing new polymers and coatings with specific properties due to its unique chemical structure.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's mechanism of action through folate pathway inhibition .

Anticancer Research

Research conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that this compound significantly reduced cell viability at concentrations as low as 5 µM . This underscores its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following comparison focuses on sulfonamide-containing heterocycles with reported anti-inflammatory or antiproliferative activities, as detailed in peer-reviewed studies.

Structural Comparisons

Table 1: Structural Features of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide and Analogues

Compound Name / ID Core Structure Key Substituents Pharmacological Target
This compound Tetrahydroquinolinone - Isobutyl (N1)
- Methanesulfonamide (C6)
COX-2 (hypothesized)
N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide (Compound 1) Benzothieno[3,2-d]pyrimidinone - Thio-linked pyrimidinedione (C2)
- Methanesulfonamide (N3)
COX-2, iNOS, ICAM-1
N-[2-(cyclohexylthio)-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide (Compound 8) Benzothieno[3,2-d]pyrimidinone - Cyclohexylthio (C2)
- Methanesulfonamide (N3)
COX-2, IL-8
N-[2-[(2,4-difluorophenyl)thio]-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide (Compound 9) Benzothieno[3,2-d]pyrimidinone - 2,4-Difluorophenylthio (C2)
- Methanesulfonamide (N3)
PGE2 suppression

Key Structural Differences :

  • Core Heterocycle: The tetrahydroquinolinone core in the target compound differs from the benzothieno[3,2-d]pyrimidinone scaffold in Compounds 1–11 . The latter features a fused benzothiophene-pyrimidine system, which enhances π-stacking interactions with enzyme active sites.
  • Substituent Positioning: The methanesulfonamide group in the target compound is located at C6, whereas in benzothienopyrimidinone derivatives, it is positioned at N3. This difference may influence binding modes to COX-2 or other targets.
  • Thioether vs. Alkyl Groups: Compounds 1–11 utilize thioether-linked substituents (e.g., pyrimidinedione, cyclohexyl, fluorophenyl) at C2, which are absent in the target compound.
Pharmacological Activity Comparisons

The methanesulfonamide group likely inhibits COX-2, similar to Compounds 1–11, which reduced PGE2 production by 40–60% in human keratinocytes and macrophages . The isobutyl group may confer selectivity for membrane-bound enzymes (e.g., prostaglandin synthases) over cytosolic targets.

Reported Efficacies of Analogues :

  • COX-2 Inhibition : Compounds 1, 2, 4, 8, 9, and 10 suppressed COX-2 expression by 50–70% in LPS-stimulated macrophages .
  • Cytokine Modulation: Compound 8 reduced IL-8 secretion by 55% in inflamed keratinocytes, while Compound 9 achieved 65% PGE2 suppression .
  • Structural-Activity Relationship (SAR) : Thioether substituents with electron-deficient aromatic rings (e.g., 2,4-difluorophenyl in Compound 9) exhibited superior activity, suggesting that electron-withdrawing groups enhance target engagement .

Limitations of the Target Compound: The absence of a thioether moiety may reduce its potency compared to benzothienopyrimidinone derivatives. However, the tetrahydroquinolinone core’s conformational flexibility could improve tissue penetration.

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